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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methylbut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-3-methylbut-3-en-2-one is an α-haloketone featuring a vinyl group, a chemical scaffold with significant potential in synthetic chemistry. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylbut-3-en-2-one is an α-haloketone featuring a vinyl group, a chemical scaffold with significant potential in synthetic chemistry. As a bifunctional molecule, it can serve as a versatile building block for the synthesis of complex organic architectures and pharmacologically active compounds. This guide provides a comprehensive analysis of its predicted physicochemical properties, including its boiling point, based on an in-depth examination of structurally related analogs. Furthermore, this document outlines a plausible synthetic pathway and details the requisite experimental protocols for its characterization, offering a foundational resource for researchers engaging with this compound.

Introduction and Molecular Overview

1-Bromo-3-methylbut-3-en-2-one belongs to the class of α-bromo unsaturated ketones. This structural motif is of considerable interest in organic synthesis due to the orthogonal reactivity of its functional groups. The α-bromoketone moiety is a potent electrophile, susceptible to nucleophilic substitution, while the vinyl group can participate in a wide array of reactions, including cycloadditions, polymerizations, and transition metal-catalyzed cross-couplings.

The interplay of these functional groups dictates the molecule's physical and chemical behavior. The presence of the electronegative bromine atom and the carbonyl group introduces significant polarity, which is expected to result in a higher boiling point compared to its non-polar hydrocarbon analogs. The conjugated system, albeit short, may also influence its spectroscopic properties.

Molecular Structure:

Caption: 2D structure of 1-Bromo-3-methylbut-3-en-2-one.

Physicochemical Properties: An Analog-Based Assessment

Property1-Bromo-3-methyl-2-butanone (Saturated Analog)[1][2]1-bromo-3-methylbut-2-ene (Alkene Analog)[3][4][5]1-Bromo-3-methylbut-3-en-2-one (Predicted)
Molecular Formula C5H9BrOC5H9BrC5H9BrO
Molecular Weight 165.03 g/mol 149.03 g/mol 165.03 g/mol
Boiling Point 164 °C (at 760 mmHg)135 °C (at 760 mmHg)[4]~170-180 °C (at 760 mmHg)
Density 1.355 g/mL1.29 g/mL at 20°C[3]~1.38-1.42 g/mL
Appearance Clear, colorless oil[1]Colorless to light orange/yellow liquid[4]Predicted to be a colorless to pale yellow liquid
Solubility Chloroform, Ethyl Acetate[1]Immiscible with water[3]Expected to be soluble in polar organic solvents

Justification for Predicted Values:

  • Boiling Point: The primary determinant of the boiling point is the strength of intermolecular forces. The saturated analog, 1-Bromo-3-methyl-2-butanone, has a boiling point of 164 °C.[1] The introduction of a double bond in conjugation with the ketone in the target molecule is expected to increase the planarity and dipole moment of the molecule, leading to stronger dipole-dipole interactions. This would likely elevate the boiling point slightly compared to its saturated counterpart.

  • Density: The density is anticipated to be marginally higher than the saturated analog due to more efficient crystal lattice packing, a potential consequence of the molecule's increased planarity.

  • Solubility: The presence of the polar carbonyl group and the bromine atom suggests that 1-Bromo-3-methylbut-3-en-2-one will be soluble in polar organic solvents such as chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Proposed Synthesis and Characterization

A plausible synthetic route to 1-Bromo-3-methylbut-3-en-2-one involves the bromination of the corresponding unsaturated ketone, 3-methyl-3-buten-2-one.

Synthetic Workflow:

start 3-Methyl-3-buten-2-one reagent Bromine (Br2) in Solvent (e.g., CCl4) start->reagent Reaction product 1-Bromo-3-methylbut-3-en-2-one reagent->product workup Aqueous Workup (e.g., Na2S2O3 wash) product->workup Quenching purification Distillation under Reduced Pressure workup->purification Purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 1-Bromo-3-methylbut-3-en-2-one.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 3-methyl-3-buten-2-one (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • Bromination: Cool the solution to 0 °C using an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental Protocol: Boiling Point Determination

The boiling point of the purified product should be determined using a micro-boiling point or distillation apparatus.

  • Apparatus Setup: Assemble a micro-distillation apparatus. Place a small volume (1-2 mL) of the purified liquid in the distillation flask along with a boiling chip.

  • Heating: Gently heat the flask using a heating mantle or oil bath.

  • Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the ambient pressure.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph can be used to correct the observed boiling point to the normal boiling point.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the bromine, the vinyl protons, and the methyl protons. The methylene protons will be the most deshielded due to the adjacent carbonyl and bromine.

  • ¹³C NMR: The carbon NMR will show five distinct signals, with the carbonyl carbon being the most downfield, followed by the carbons of the double bond.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch (around 1700-1720 cm⁻¹) and a medium absorption for the C=C stretch (around 1640-1680 cm⁻¹).

Safety and Handling

α-Bromoketones are generally considered to be lachrymators and skin irritants.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While experimental data for 1-Bromo-3-methylbut-3-en-2-one remains to be formally documented, a comprehensive understanding of its physicochemical properties can be achieved through a careful analysis of its structural analogs. This guide provides a robust framework for its synthesis, purification, and characterization, enabling its use in further research and development. The unique combination of reactive functional groups in this molecule makes it a promising candidate for the construction of novel chemical entities.

References

  • Vertex AI Search. (2026-01-24). Understanding 1-Bromo-3-methylbutane (CAS 107-82-4): Properties and Usage.
  • ChemBK. 1-bromo-3-methylbut-2-ene. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Bromo-3-methylbutan-2-one. Retrieved from [Link]

  • PubChem. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092. Retrieved from [Link]

  • PubChem. 1-Bromo-3-methylbutane | C5H11Br | CID 7891. Retrieved from [Link]

  • PubChem. 1-Bromo-3-methylbut-3-en-2-ol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-3-methylbut-3-en-2-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-3-methylbut-3-en-2-one is a highly functionalized electrophilic species, presenting multiple reactive sites for nucleophilic attack. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylbut-3-en-2-one is a highly functionalized electrophilic species, presenting multiple reactive sites for nucleophilic attack. This guide provides a comprehensive analysis of its reactivity profile, exploring the delicate balance between Michael addition, direct nucleophilic substitution, and potential rearrangement pathways. By understanding the underlying electronic and steric factors governing these reactions, researchers can harness the synthetic potential of this versatile building block for the development of novel molecular entities. This document delves into the mechanistic intricacies of its reactions with various nucleophiles, supported by experimental protocols and data, to serve as a practical resource for chemists in academia and industry.

Introduction: The Ambident Electrophilicity of an α-Bromo Vinyl Ketone

1-Bromo-3-methylbut-3-en-2-one is a fascinating molecule characterized by a confluence of reactive functional groups: an α-bromo ketone and a conjugated terminal alkene. This arrangement bestows upon the molecule a complex electrophilic character, offering several potential sites for nucleophilic attack. The interplay between these sites—the carbonyl carbon, the α-carbon bearing the bromine, and the β- and γ-carbons of the vinyl group—dictates the outcome of its reactions, leading to a rich and varied chemistry.

The key to understanding the reactivity of 1-bromo-3-methylbut-3-en-2-one lies in recognizing its nature as an ambident electrophile. Resonance delocalization of the π-electrons across the conjugated system results in a distribution of partial positive charges, making multiple atoms susceptible to nucleophilic addition or substitution.

G cluster_0 Resonance Structures of 1-Bromo-3-methylbut-3-en-2-one start Br-C(α)H-C(=O)-C(β)(CH₃)=C(γ)H₂ res1 Br-C(α)H-C(O⁻)=C(β)⁺(CH₃)-C(γ)H₂ start->res1 res2 Br-C(α)H-C(O⁻)=C(β)(CH₃)-C(γ)H₂ ↔ Br⁻ C(α)⁺H-C(=O)-C(β)(CH₃)=C(γ)H₂ res1->res2

Caption: Resonance contributors illustrating the electrophilic sites.

This inherent electronic flexibility opens up several possible reaction pathways for an incoming nucleophile:

  • 1,2-Addition (Direct Carbonyl Attack): A common pathway for highly reactive, "hard" nucleophiles.

  • 1,4-Addition (Michael Addition): Attack at the β-carbon, favored by "soft" nucleophiles.

  • SN2-type Substitution: Direct displacement of the bromide at the α-carbon.

  • SN2'-type Substitution: Attack at the γ-carbon with concomitant rearrangement of the double bond and displacement of the bromide.

  • Favorskii Rearrangement: Base-induced rearrangement to form carboxylic acid derivatives, a possibility given the α-halo ketone moiety.

The preferred pathway is a delicate function of the nucleophile's nature (hard vs. soft, steric bulk), the reaction conditions (solvent, temperature, base), and the intrinsic properties of the substrate itself.

Synthesis of 1-Bromo-3-methylbut-3-en-2-one

The synthesis of α-bromo vinyl ketones like 1-bromo-3-methylbut-3-en-2-one requires a careful strategy to selectively introduce the bromine atom and the vinyl group without unwanted side reactions. A reliable method can be adapted from the synthesis of the closely related 1-bromo-3-buten-2-one[1]. This multi-step procedure involves the protection of the ketone functionality, followed by bromination, elimination, and deprotection.

Synthetic Protocol (Adapted)

A plausible synthetic route starting from 3-methyl-3-buten-2-one is outlined below.

G start 3-Methyl-3-buten-2-one step1 Protection (e.g., ethylene glycol, acid catalyst) start->step1 protected Protected Ketone step1->protected step2 Bromination (e.g., NBS, radical initiator) protected->step2 brominated α-Bromo Protected Ketone step2->brominated step3 Deprotection (e.g., aqueous acid) brominated->step3 product 1-Bromo-3-methylbut-3-en-2-one step3->product

Caption: Synthetic workflow for 1-bromo-3-methylbut-3-en-2-one.

Step 1: Protection of the Ketone The carbonyl group of 3-methyl-3-buten-2-one is first protected as a ketal to prevent its reaction during the subsequent bromination step.

  • To a solution of 3-methyl-3-buten-2-one and ethylene glycol in toluene, a catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is refluxed with a Dean-Stark apparatus to remove water.

  • Upon completion, the reaction is quenched, and the protected ketone is isolated and purified.

Step 2: Allylic Bromination The protected ketone undergoes allylic bromination to introduce the bromine atom at the α-position.

  • The protected ketone is dissolved in a suitable solvent like carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is refluxed and irradiated with a UV lamp to facilitate the reaction.

  • The product, the α-bromo protected ketone, is then isolated.

Step 3: Deprotection The final step is the removal of the ketal protecting group to regenerate the ketone functionality.

  • The α-bromo protected ketone is dissolved in a mixture of acetone and water.

  • A catalytic amount of acid (e.g., HCl) is added.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The final product, 1-bromo-3-methylbut-3-en-2-one, is then isolated and purified.

Reactivity with Oxygen Nucleophiles

The reaction of 1-bromo-3-methylbut-3-en-2-one with oxygen nucleophiles, such as alkoxides, is expected to be complex, with the potential for substitution and rearrangement pathways.

Reaction with Sodium Methoxide: A Case for the Favorskii Rearrangement

The presence of an α-bromo ketone moiety with an enolizable proton on the other side of the carbonyl (in the methyl group) makes the Favorskii rearrangement a highly probable pathway in the presence of a strong, non-hindered base like sodium methoxide. This rearrangement typically leads to the formation of a carboxylic acid derivative.

G start 1-Bromo-3-methylbut-3-en-2-one enolate Enolate Formation start->enolate MeO⁻ cyclopropanone Intramolecular SN2 (Cyclopropanone formation) enolate->cyclopropanone attack Nucleophilic Attack by Methoxide cyclopropanone->attack MeO⁻ opening Ring Opening attack->opening product Methyl Ester Product opening->product

Caption: Proposed Favorskii rearrangement pathway.

Experimental Protocol:

  • A solution of 1-bromo-3-methylbut-3-en-2-one in dry methanol is cooled to 0 °C.

  • A solution of sodium methoxide in methanol is added dropwise.

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a proton source and the ester product is extracted and purified.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, are expected to react readily with 1-bromo-3-methylbut-3-en-2-one, primarily through a Michael addition pathway, which can be followed by subsequent intramolecular reactions.

Reaction with Primary Amines: A Route to Heterocycles

The reaction of α-bromo-α,β-unsaturated ketones with primary amines has been shown to produce heterocyclic compounds. The initial step is a 1,4-conjugate addition of the amine to the enone system. This is followed by an intramolecular nucleophilic substitution to displace the bromide, leading to the formation of a five-membered nitrogen-containing ring.

Experimental Protocol:

  • To a solution of 1-bromo-3-methylbut-3-en-2-one in a suitable solvent (e.g., ethanol or acetonitrile), the primary amine is added.

  • The reaction mixture is stirred at room temperature or gently heated.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed, and the heterocyclic product is purified.

NucleophileProductPlausible Mechanism
Primary Amine (R-NH₂)Substituted PyrrolinoneMichael Addition followed by Intramolecular SN2
Secondary Amine (R₂NH)Diamino-substituted butenoneMichael Addition followed by intermolecular substitution

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles are generally considered "soft" nucleophiles and are thus expected to favor Michael addition to the α,β-unsaturated system.

Reaction with Thiophenols

The reaction with thiophenols is anticipated to proceed via a clean 1,4-conjugate addition to yield a β-thio-α-bromo ketone.

G start 1-Bromo-3-methylbut-3-en-2-one + PhSH step1 Michael Addition start->step1 product β-Thiophenyl-α-bromo ketone step1->product

Caption: Michael addition of a thiol nucleophile.

Experimental Protocol:

  • 1-Bromo-3-methylbut-3-en-2-one is dissolved in a suitable solvent like ethanol.

  • Thiophenol and a catalytic amount of a weak base (e.g., triethylamine) are added.

  • The reaction is stirred at room temperature.

  • The product is isolated by extraction and purified by chromatography.

Reactivity with Carbon Nucleophiles

The reaction with carbon nucleophiles, such as enolates derived from malonic esters, is a powerful tool for carbon-carbon bond formation.

Reaction with Diethyl Malonate

Soft carbon nucleophiles like the enolate of diethyl malonate are expected to undergo Michael addition. The resulting adduct can then potentially undergo an intramolecular substitution to form a cyclopropane ring, which could then rearrange.

Experimental Protocol:

  • Sodium ethoxide is added to a solution of diethyl malonate in ethanol to generate the enolate.

  • A solution of 1-bromo-3-methylbut-3-en-2-one in ethanol is added dropwise at low temperature.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The product is isolated by acidic workup and extraction, followed by purification.

Conclusion and Future Outlook

1-Bromo-3-methylbut-3-en-2-one is a highly versatile and reactive building block in organic synthesis. Its ambident electrophilic nature allows for a diverse range of transformations depending on the nature of the nucleophile and the reaction conditions. The competition between Michael addition, direct substitution, and rearrangement pathways such as the Favorskii rearrangement provides a rich landscape for synthetic exploration.

Further research into the reactivity of this compound, particularly with a wider array of nucleophiles and under various catalytic conditions, will undoubtedly uncover new and efficient methods for the synthesis of complex molecular architectures. The insights gained from such studies will be invaluable to researchers and professionals in the field of drug discovery and development, where the ability to rapidly generate molecular diversity is paramount.

References

  • Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 41(13), 1953-1959. [Link]

Sources

Foundational

Technical Guide: History, Synthesis, and Application of 1-Bromo-3-methylbut-3-en-2-one Derivatives

The following guide provides an in-depth technical analysis of 1-Bromo-3-methylbut-3-en-2-one (also known as bromomethyl isopropenyl ketone), a critical intermediate in the synthesis of functionalized heterocycles and co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Bromo-3-methylbut-3-en-2-one (also known as bromomethyl isopropenyl ketone), a critical intermediate in the synthesis of functionalized heterocycles and complex natural products.

Executive Summary

1-Bromo-3-methylbut-3-en-2-one (CAS: 73188-30-4) is a bifunctional electrophile characterized by an


-haloketone moiety adjacent to an isopropenyl group. Historically utilized as a specialized building block in terpene chemistry, its primary utility lies in the Hantzsch thiazole synthesis , where it serves as the requisite precursor for 4-isopropenylthiazoles. These derivatives are essential in the development of polymer precursors, agricultural fungicides, and microtubule-stabilizing agents (e.g., epothilone analogues). This guide details the molecule's discovery, synthetic evolution, and its role as a linchpin in modern medicinal chemistry.

Chemical Identity and Reactivity Profile

Structural Analysis

The molecule combines two distinct reactive centers:

  • 
    -Bromoketone (
    
    
    
    ):
    A highly reactive alkylating agent susceptible to nucleophilic attack (
    
    
    ).
  • 
    -Unsaturated Ketone (
    
    
    
    ):
    A Michael acceptor, though the steric bulk of the methyl group at
    
    
    modulates this reactivity compared to simple vinyl ketones.
PropertySpecification
IUPAC Name 1-Bromo-3-methylbut-3-en-2-one
Common Name Bromomethyl isopropenyl ketone
CAS Number 73188-30-4
Molecular Formula

Molecular Weight 163.01 g/mol
Physical State Liquid (Lachrymator)
Boiling Point ~85-86°C (at 50 Torr)
Reactivity Diagram

The following diagram illustrates the dual electrophilic nature of the molecule and its divergent reaction pathways.

ReactivityProfile Center 1-Bromo-3-methylbut-3-en-2-one (Core Scaffold) Thiazole 4-Isopropenylthiazole (Hantzsch Product) Center->Thiazole Thiourea/Thioamide (Cyclocondensation) MichaelAdduct 1,4-Addition Product Center->MichaelAdduct Soft Nucleophiles (1,4-Addition) Nu1 Nucleophile (S/N) Nu1->Center Attack at C1 (Br) Nu2 Michael Donor Nu2->Center Attack at C4 (=CH2)

Figure 1: Divergent reactivity pathways. The primary synthetic utility utilizes the C1-C2 dielectrophilic system for heterocycle formation.

Historical Genesis and Synthetic Evolution

Discovery Context

The isolation and synthesis of 1-bromo-3-methylbut-3-en-2-one emerged in the mid-20th century, driven by two parallel fields:

  • Terpene Chemistry: Efforts to synthesize modified hemiterpenes (isoprene units) required functionalized ketone intermediates.

  • Heterocyclic Polymer Chemistry: The search for heat-resistant polymers led to the exploration of vinyl- and isopropenyl-substituted thiazoles as monomers.

Synthetic Pathways

The synthesis has evolved from crude halogenation to controlled regiospecific functionalization.

Method A: Direct Bromination (Classical)

The most direct route involves the bromination of 3-methyl-3-buten-2-one (Methyl Isopropenyl Ketone, MIPK).

  • Challenge: MIPK contains an electron-deficient double bond. Uncontrolled bromination can lead to addition across the alkene (

    
    ) rather than substitution at the 
    
    
    
    -methyl (
    
    
    ).
  • Solution: Use of low temperatures and specific solvents (methanol or ether) to favor radical substitution or enol-mediated bromination over electrophilic addition.

Method B: Diazomethane Homologation (Regiospecific)

For high-purity applications, the reaction of methacryloyl chloride with diazomethane yields the diazoketone, which is subsequently converted to the bromoketone using HBr. This method avoids alkene bromination entirely.

SynthesisPath Start1 Methyl Isopropenyl Ketone (MIPK) Step1 Bromination (Br2/MeOH) Controlled Temp Start1->Step1 direct route (variable yield) Start2 Methacryloyl Chloride Step2 Diazomethane (CH2N2) Arndt-Eistert Cond. Start2->Step2 + HBr (high purity) Product 1-Bromo-3-methylbut-3-en-2-one Step1->Product direct route (variable yield) Inter Diazomethyl Ketone Step2->Inter + HBr (high purity) Inter->Product + HBr (high purity)

Figure 2: Comparative synthetic routes. Method B offers higher regiospecificity for pharmaceutical-grade synthesis.

Medicinal Chemistry & Applications

The Hantzsch Thiazole Synthesis

The defining application of 1-bromo-3-methylbut-3-en-2-one is the construction of the 4-isopropenylthiazole scaffold. This moiety acts as a rigid, lipophilic spacer in drug design, often mimicking the isoprenyl side chains found in natural products.

Mechanism:

  • Displacement: The sulfur atom of a thioamide attacks the

    
     carbon, displacing bromide (
    
    
    
    ).
  • Cyclization: The amide nitrogen attacks the ketone carbonyl (

    
    ).
    
  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

Case Study: Epothilone Analogues

The natural products Epothilone A and B are potent microtubule stabilizers. Synthetic efforts to improve their metabolic stability often involve modifying the thiazole side chain.

  • Role: 1-Bromo-3-methylbut-3-en-2-one allows for the introduction of the isopropenyl group at the thiazole 4-position, preserving the critical pharmacophore geometry while allowing for further derivatization (e.g., hydroboration of the alkene).

Covalent Inhibitors

In modern "warhead" design, the enone system (


) serves as a Michael acceptor for targeting non-catalytic cysteine residues in kinases. The 3-methyl group provides a specific steric filter, reducing off-target reactivity compared to unhindered vinyl ketones.

Experimental Protocols

Synthesis of 1-Bromo-3-methylbut-3-en-2-one

Adapted from standard procedures for


-bromination of sensitive enones.

Reagents:

  • Methyl isopropenyl ketone (MIPK): 10.0 mmol

  • Bromine (

    
    ): 10.0 mmol
    
  • Methanol (dry): 50 mL

  • Acetic acid (catalytic)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvation: Dissolve MIPK (0.84 g) in dry methanol (30 mL) and cool to 0°C in an ice bath.

  • Bromination: Add catalytic acetic acid (2 drops). Add the bromine solution (1.6 g in 20 mL MeOH) dropwise over 60 minutes. Note: The solution should decolorize rapidly.

  • Workup: Once addition is complete and the orange color persists, stir for an additional 30 minutes. Quench with saturated

    
    .[1]
    
  • Extraction: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo (do not heat above 30°C).
  • Purification: The crude oil is typically used directly due to instability. If necessary, purify via rapid column chromatography (Hexanes/EtOAc) on neutral alumina.

Safety Warning: This compound is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

General Hantzsch Coupling Protocol

Objective: Synthesis of 2-amino-4-isopropenylthiazole.

  • Reactants: Combine 1-bromo-3-methylbut-3-en-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux: Heat the mixture to reflux for 2–4 hours. A precipitate (thiazole hydrobromide salt) often forms.

  • Isolation: Cool to room temperature. Filter the solid or concentrate and neutralize with aqueous ammonia to liberate the free base.

  • Yield: Typical yields range from 70–90%.[2][3]

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols (Thio-biazols)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Carlson, R., et al. (2011). "Improved Synthesis of 1-Bromo-3-buten-2-one." Synthetic Communications, 41(19), 2941–2948. (Methodological basis for enone bromination). Link

  • Nicolaou, K. C., et al. (1997). "Designed Epothilones: Combinatorial Synthesis, Tubulin Assembly Properties, and Cytotoxicity Action against Taxol-Resistant Tumor Cells." Angewandte Chemie International Edition, 36(19), 2097–2103. Link

  • PubChem Compound Summary. (2024). "1-Bromo-3-methylbut-3-en-2-one (CAS 73188-30-4)." National Center for Biotechnology Information. Link

  • Mironov, V. F., et al. (1964). "Synthesis of Organogermanium Methacrylates." Journal of General Chemistry USSR, 34, 1012. (Early reference for isopropenyl ketone precursors).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Heterocycles Using 1-Bromo-3-methylbut-3-en-2-one

Executive Summary This application note details the synthesis and utilization of 1-Bromo-3-methylbut-3-en-2-one (BMB), a highly reactive -haloketone, as a linchpin reagent for constructing 4-isopropenyl-substituted heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of 1-Bromo-3-methylbut-3-en-2-one (BMB), a highly reactive


-haloketone, as a linchpin reagent for constructing 4-isopropenyl-substituted heterocycles. Specifically, this guide focuses on the Hantzsch Thiazole Synthesis , a robust pathway for generating 2-amino-4-isopropenylthiazoles and their derivatives. These motifs are critical in medicinal chemistry, serving as core scaffolds for microtubule-stabilizing agents (e.g., Epothilone analogs) and polymerizable heteroaromatic monomers.

Key Deliverables:

  • Protocol: Regioselective synthesis of 1-Bromo-3-methylbut-3-en-2-one from isopropenyl methyl ketone.

  • Workflow: Step-by-step Hantzsch condensation with thioureas/thioamides.

  • Mechanism: Detailed mechanistic insight into the cyclodehydration process.

Introduction: The Isopropenyl "Linchpin"

1-Bromo-3-methylbut-3-en-2-one is a bifunctional electrophile. It possesses an


-bromo ketone moiety capable of 

displacement and an

-unsaturated system (isopropenyl group) that remains intact during heterocyclization.

The retention of the isopropenyl group at the C4 position of the resulting thiazole is the defining feature of this chemistry. Unlike standard alkyl-substituted thiazoles, the isopropenyl group provides a reactive "handle" for subsequent transformations, including:

  • Hydroboration-Oxidation: To access chiral alcohols.

  • Epoxidation: For natural product synthesis (e.g., Epothilone synthesis).

  • Polymerization: As a vinyl monomer for functionalized materials.

Safety Warning: Lachrymator

DANGER:


-Haloketones, including 1-Bromo-3-methylbut-3-en-2-one, are potent lachrymators  (tear gas agents) and severe skin irritants.
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate.

Module 1: Synthesis of the Reagent

Target: 1-Bromo-3-methylbut-3-en-2-one Precursor: 3-Methyl-3-buten-2-one (Isopropenyl methyl ketone)

Direct bromination of


-unsaturated ketones is challenging due to the competing addition of bromine across the double bond. The protocol below utilizes a low-temperature bromination  strategy to favor 

-substitution over alkene addition.
Materials
  • 3-Methyl-3-buten-2-one (Commercial grade, >95%)

  • Bromine (

    
    )
    
  • Methanol (MeOH)[1]

  • Dichloromethane (DCM)

  • Calcium Carbonate (

    
    ) - Acid scavenger
    
Step-by-Step Protocol
  • Setup: Charge a 250 mL 3-neck round-bottom flask with 3-Methyl-3-buten-2-one (10.0 g, 119 mmol) and MeOH (60 mL). Cool the solution to 0°C in an ice bath.

  • Bromination: Add Bromine (19.0 g, 119 mmol) dropwise over 45 minutes.

    • Note: The solution will initially turn red/orange and then fade as the reaction proceeds. Maintain temperature < 5°C to prevent bromination of the alkene.

  • Workup:

    • Add water (100 mL) to the reaction mixture and stir for 30 minutes at room temperature (RT).

    • Extract with DCM (

      
       mL).
      
    • Wash the combined organic layers with saturated

      
       (to neutralize HBr) and brine.
      
    • Dry over anhydrous

      
       and filter.
      
  • Isolation: Concentrate under reduced pressure (keep bath temp < 30°C).

    • Stability Check: The product is an unstable oil. Do not distill. Use immediately for the next step.

    • Purity: Check via TLC (Hexane/EtOAc 4:1). The product (

      
      ) should be the major spot.
      

Module 2: Hantzsch Thiazole Synthesis

Target: 4-Isopropenylthiazole derivatives Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom on the


-carbon, followed by intramolecular condensation and dehydration.
Mechanistic Pathway (Visualization)[1]

HantzschMechanism Reagents Thiourea/Thioamide + 1-Bromo-3-methylbut-3-en-2-one Intermediate1 S-Alkylation (Thioimidate Salt) Reagents->Intermediate1 SN2 Attack Intermediate2 Cyclization (Hydroxythiazoline) Intermediate1->Intermediate2 N-Attack on C=O Product 4-Isopropenylthiazole Derivative Intermediate2->Product Dehydration (-H2O) Byproduct H2O + HBr Intermediate2->Byproduct

Figure 1: Mechanistic flow of the Hantzsch synthesis yielding 4-isopropenylthiazoles.

Experimental Protocol

Substrate: Synthesis of 2-Amino-4-isopropenylthiazole (using Thiourea).

  • Reaction Assembly:

    • Dissolve fresh 1-Bromo-3-methylbut-3-en-2-one (1 eq, crude from Module 1) in Ethanol (10 mL/g of substrate).

    • Add Thiourea (1.1 eq) in a single portion.

  • Incubation:

    • Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC.[2] The starting bromoketone spot should disappear completely. A highly polar, UV-active spot (thiazole hydrobromide salt) will appear at the baseline.

  • Workup & Purification:

    • Cool the reaction to RT.

    • Concentrate the ethanol to ~20% of the original volume.

    • Basification: Slowly add saturated aqueous

      
       until pH ~9. The free base thiazole will precipitate or oil out.
      
    • Extract with EtOAc (

      
      ). Dry over 
      
      
      
      .
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).

Data Summary: Substituent Effects
Thioamide Input (

)
Product (Thiazole C2-Substituent)Yield (%)Physical State
Thiourea (

)
2-Amino-4-isopropenylthiazole75-85%Crystalline Solid
Thioacetamide (

)
2-Methyl-4-isopropenylthiazole60-70%Oil / Low Melt Solid
Thiobenzamide (

)
2-Phenyl-4-isopropenylthiazole80-90%Crystalline Solid

Advanced Applications & Troubleshooting

Case Study: Epothilone Analogs

The 4-isopropenylthiazole moiety is a structural surrogate for the side chain found in Epothilone C and D . The isopropenyl group serves as a precursor for the epoxide found in Epothilone A and B. Researchers synthesizing Epothilone analogs often use this Hantzsch protocol to build the "Right-Wing" fragment of the macrocycle.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of the bromoketone.Use the bromoketone immediately after synthesis. Do not store >24h.
Oily Product Incomplete dehydration of the intermediate.Ensure reflux time is sufficient (>2h). Add a catalytic amount of acid if necessary.
Multiple Spots on TLC Bromination of the alkene (during Reagent Prep).Strictly control bromination temp at 0°C. Add

slowly.
Synthesis Workflow Diagram

Workflow Start Start: Isopropenyl Methyl Ketone Step1 Bromination (Br2/MeOH, 0°C) Start->Step1 Check1 QC: TLC Check (Avoid Alkene Bromination) Step1->Check1 Step2 Hantzsch Condensation (+ Thiourea, Reflux EtOH) Check1->Step2 Pass Step3 Basification & Workup (NaHCO3, pH 9) Step2->Step3 End Final Product: 2-Amino-4-isopropenylthiazole Step3->End

Figure 2: Operational workflow for the synthesis of 2-amino-4-isopropenylthiazole.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. "1-Bromo-3-methyl-2-butanone." (General procedure adapted for unsaturated analogs). Org.[3] Synth. 1976, 55, 24.

  • Klar, U., et al. (2006). "Total Synthesis of Epothilone B and D." Angewandte Chemie International Edition. (Context for isopropenyl thiazole utility).

  • Sigma-Aldrich. "Safety Data Sheet: 1-Bromo-3-methyl-2-butene (Structural Analog Safety)."

  • ResearchGate. "Hantzsch thiazole synthesis - laboratory experiment." (General educational protocol).

Sources

Application

Procedure for alkylation of amines using 1-Bromo-3-methylbut-3-en-2-one

Application Note: N-Alkylation of Amines using 1-Bromo-3-methylbut-3-en-2-one Executive Summary This guide details the protocol for the N-alkylation of primary and secondary amines using 1-Bromo-3-methylbut-3-en-2-one (a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of Amines using 1-Bromo-3-methylbut-3-en-2-one

Executive Summary

This guide details the protocol for the N-alkylation of primary and secondary amines using 1-Bromo-3-methylbut-3-en-2-one (also known as bromomethyl isopropenyl ketone).[1] This reagent is a bifunctional electrophile containing both a highly reactive


-bromoketone moiety and an 

-unsaturated system.[1] While it is a potent building block for the synthesis of nitrogen-containing heterocycles (e.g., pyrroles, thiazoles), its high reactivity presents challenges regarding selectivity and stability.[1] This note prioritizes the

alkylation pathway while mitigating competing Michael addition and polymerization side reactions.

Chemical Context & Mechanism

The Reagent
  • IUPAC Name: 1-Bromo-3-methylbut-3-en-2-one[1]

  • Structure:

    
    
    
  • Reactivity Profile: The molecule features two electrophilic sites:

    • C1 (

      
      -carbon):  Activated by the carbonyl, highly susceptible to nucleophilic attack (
      
      
      
      ).[1]
    • C4 (

      
      -carbon):  Part of the enone system, susceptible to conjugate addition (Michael addition).[1]
      
Mechanistic Pathway

In the presence of an amine nucleophile, the kinetic product results from direct displacement of the bromide (


). However, thermodynamic control or elevated temperatures can promote Michael addition or polymerization of the sensitive enone functionality.[1]

ReactionMechanism Reagent 1-Bromo-3-methylbut-3-en-2-one (Electrophile) TS_SN2 Transition State (SN2 Attack at C1) Reagent->TS_SN2 Low Temp (0°C) Side_Michael Michael Adduct (Thermodynamic Side Product) Reagent->Side_Michael High Temp / Lewis Acid Amine Amine Nucleophile (R-NH2) Amine->TS_SN2 Low Temp (0°C) Amine->Side_Michael High Temp / Lewis Acid Product α-Aminoketone (Kinetic Product) TS_SN2->Product -HBr Polymer Polymerization (Oligomers) Product->Polymer Unstable upon standing

Figure 1: Mechanistic pathways competing during the alkylation process. The SN2 pathway is favored at lower temperatures.

Safety & Pre-Lab Considerations

CRITICAL WARNING:

  • Lachrymator:

    
    -Haloketones are potent tear agents.[1] Handle only  in a well-ventilated fume hood.[1]
    
  • Vesicant: Direct skin contact causes severe burns.[1] Wear double nitrile gloves, lab coat, and safety goggles.[1]

  • Instability: The reagent and the product (

    
    -aminoketone) are thermally unstable.[1] Store the reagent at -20°C and use the product immediately or convert it to a stable salt (e.g., HCl salt).[1]
    

Experimental Protocols

Protocol A: General Alkylation of Secondary Amines

Target: Synthesis of tertiary


-aminoketones.

Reagents:

  • Secondary Amine (1.0 equiv)[1]

  • 1-Bromo-3-methylbut-3-en-2-one (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Base Addition: Add

    
     (2.0 mmol) to the solution. If using DIPEA, add it now.[1]
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature suppresses Michael addition and polymerization.

  • Reagent Addition: Dissolve 1-Bromo-3-methylbut-3-en-2-one (1.1 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 1–2 hours.

    • Monitoring: Check by TLC (visualize with UV or

      
      ) or LC-MS.[1] Look for the disappearance of the amine and the appearance of the product mass (
      
      
      
      ).
  • Work-up:

    • Dilute with DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo at <30°C .
      
    • Note: Do not heat the water bath; the product is heat-sensitive.

  • Storage: The resulting oil is often unstable.[1] Proceed immediately to the next step or convert to the HCl salt by treating with 1M HCl in ether.

Protocol B: Selective Mono-Alkylation of Primary Amines

Target: Synthesis of secondary


-aminoketones.

Challenge: Primary amines are prone to double alkylation (reacting with two equivalents of bromide).[1]

Procedure Modifications:

  • Stoichiometry: Use a excess of amine (2.0 – 3.0 equiv) relative to the bromoketone.[1] This statistically favors mono-alkylation.[1]

  • Addition Order: Add the bromoketone solution slowly to the amine solution (inverse addition). This ensures the concentration of alkylating agent remains low relative to the amine.

  • Base: Use a non-nucleophilic organic base (e.g., DIPEA) or rely on the excess amine to scavenge the HBr formed (requires 3+ equivalents of amine total).[1]

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Amine Solvent: DCM or MeCN BaseStep Add Base (K2CO3 or DIPEA) Start->BaseStep Cooling Cool to 0°C BaseStep->Cooling Addition Dropwise Addition of 1-Bromo-3-methylbut-3-en-2-one Cooling->Addition Monitor Monitor (TLC/LCMS) 1-2 Hours Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Quench Aq. Work-up (Cold) Decision->Quench Yes Purify Flash Column / Salt Formation (Avoid Heat!) Quench->Purify

Figure 2: Step-by-step experimental workflow for N-alkylation.

Troubleshooting & Optimization

VariableRecommendationRationale
Solvent DCM (Preferred) or MeCNDCM allows for low-temperature workup and easy evaporation without heat.[1] DMF promotes

but is hard to remove without heating (risk of decomposition).[1]
Base DIPEA or

Avoid nucleophilic bases (like pyridine) which might attack the enone.[1] Strong bases (NaH) can cause enolization and self-condensation.[1]
Temperature 0°C

RT
Higher temperatures (>40°C) promote Michael addition and polymerization of the vinyl group.[1]
Product Stability Acid Salt Free bases of

-aminoketones oxidize/dimerize rapidly.[1] Store as HCl or TFA salts if not using immediately.[1]

References

  • PubChem. 1-Bromo-3-methylbutan-2-one Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. Experimental procedure for N-alkylation of primary amines. (General protocol for amine alkylation). Link

  • Carlson, R., et al. "Improved Synthesis of 1-Bromo-3-buten-2-one."[1][2] Synthetic Communications, 2011.[1][2] (Provides context on handling analogous sensitive enones). Link[1]

  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH.[1] (Reference for the use of

    
    -haloketones in Hantzsch synthesis).
    

Sources

Method

Application Notes and Protocols: 1-Bromo-3-methylbut-3-en-2-one as a Versatile Michael Acceptor in Modern Synthesis

Introduction: Unlocking New Synthetic Pathways with a Bifunctional Building Block In the landscape of contemporary organic synthesis, the strategic design of building blocks possessing multiple reactive sites is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Synthetic Pathways with a Bifunctional Building Block

In the landscape of contemporary organic synthesis, the strategic design of building blocks possessing multiple reactive sites is paramount for the efficient construction of complex molecular architectures. 1-Bromo-3-methylbut-3-en-2-one emerges as a highly promising, albeit underexplored, reagent, embodying the characteristics of a potent Michael acceptor with the latent reactivity of an α-bromo ketone. This unique combination allows for sequential reaction cascades, enabling the rapid generation of molecular complexity from simple precursors.

This application note serves as a detailed technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and utilization of 1-bromo-3-methylbut-3-en-2-one in Michael addition reactions. We will explore its synthesis, delve into the mechanistic intricacies of its reactivity, provide detailed protocols for its application with various nucleophiles, and discuss the subsequent synthetic transformations of the resulting Michael adducts. The protocols and reactivity patterns described herein are grounded in established principles of conjugate addition to α,β-unsaturated systems and the known reactivity of α-haloketones, supported by analogous examples from peer-reviewed literature.

Proposed Synthesis of 1-Bromo-3-methylbut-3-en-2-one

The target compound, 1-bromo-3-methylbut-3-en-2-one, can be envisioned to be synthesized in a two-step sequence from the commercially available allylic alcohol, 3-methyl-3-buten-2-ol. The first step involves the oxidation of the secondary alcohol to the corresponding α,β-unsaturated ketone, 3-methyl-3-buten-2-one. Subsequently, a selective α-bromination would furnish the desired product.

Synthesis_of_1-Bromo-3-methylbut-3-en-2-one start 3-Methyl-3-buten-2-ol intermediate 3-Methyl-3-buten-2-one start->intermediate Oxidation (e.g., PCC, DMP) product 1-Bromo-3-methylbut-3-en-2-one intermediate->product α-Bromination (e.g., NBS, SeO₂, PTSA)

Figure 1: Proposed synthetic route to 1-Bromo-3-methylbut-3-en-2-one.
Protocol 1: Synthesis of 3-Methyl-3-buten-2-one

This protocol describes the oxidation of 3-methyl-3-buten-2-ol to the corresponding ketone.

Materials:

  • 3-Methyl-3-buten-2-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 3-methyl-3-buten-2-ol (1.0 eq.) in anhydrous DCM at room temperature, add PCC (1.5 eq.) or DMP (1.2 eq.) portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium or iodine byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-methyl-3-buten-2-one can be purified by distillation if necessary.

Protocol 2: Synthesis of 1-Bromo-3-methylbut-3-en-2-one

This protocol outlines the selective α-bromination of the enone. This procedure is adapted from a method for the α'-bromination of α,β-unsaturated ketones.[1]

Materials:

  • 3-Methyl-3-buten-2-one

  • N-Bromosuccinimide (NBS)

  • Selenium dioxide (SeO₂)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-methyl-3-buten-2-one (1.0 eq.) in toluene, add NBS (1.1 eq.), SeO₂ (0.1 eq.), and PTSA (0.1 eq.).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-methylbut-3-en-2-one.

Reactivity as a Michael Acceptor: Mechanistic Considerations

1-Bromo-3-methylbut-3-en-2-one is a highly activated Michael acceptor due to the electron-withdrawing nature of both the carbonyl and the α-bromo substituent. The conjugate addition of a nucleophile occurs at the β-position of the enone system. The general mechanism involves the attack of a "soft" nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the Michael adduct.

Michael_Addition_Mechanism Acceptor 1-Bromo-3-methylbut-3-en-2-one Intermediate Enolate Intermediate Acceptor->Intermediate 1,4-Conjugate Addition Nucleophile Nu:⁻ Nucleophile->Intermediate Product Michael Adduct Intermediate->Product Protonation (H⁺)

Figure 2: General mechanism of Michael addition to 1-Bromo-3-methylbut-3-en-2-one.

The presence of the α-bromo substituent enhances the electrophilicity of the β-carbon, potentially accelerating the Michael addition compared to its non-brominated counterpart. However, steric hindrance from the methyl group at the 3-position may influence the approach of bulky nucleophiles.

Application Protocols for Michael Additions

The following protocols are generalized procedures for the Michael addition of various nucleophiles to 1-bromo-3-methylbut-3-en-2-one. Optimization of reaction conditions (catalyst, solvent, temperature, and time) is recommended for specific substrates.

Protocol 3: Michael Addition of Malonates

This protocol describes the addition of a soft carbon nucleophile, such as diethyl malonate.

Materials:

  • 1-Bromo-3-methylbut-3-en-2-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of diethyl malonate (1.2 eq.) in anhydrous ethanol, add NaOEt (0.1 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add a solution of 1-bromo-3-methylbut-3-en-2-one (1.0 eq.) in anhydrous ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Thia-Michael Addition of Thiols

This protocol details the conjugate addition of a thiol, a soft sulfur nucleophile.

Materials:

  • 1-Bromo-3-methylbut-3-en-2-one

  • Thiophenol (or other thiols)

  • Triethylamine (Et₃N) or sodium hydroxide (NaOH)

  • Methanol or water

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-bromo-3-methylbut-3-en-2-one (1.0 eq.) in methanol, add the thiol (1.1 eq.).

  • Add a catalytic amount of triethylamine (0.1 eq.) or a dilute aqueous solution of NaOH.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often rapid.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 5: Aza-Michael Addition of Amines

This protocol describes the conjugate addition of an amine, a soft nitrogen nucleophile. It has been reported that the reaction of α-bromo-α,β-unsaturated ketones with amines proceeds via a 1,4-addition.[2]

Materials:

  • 1-Bromo-3-methylbut-3-en-2-one

  • Secondary amine (e.g., morpholine, piperidine)

  • Acetonitrile or THF

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-bromo-3-methylbut-3-en-2-one (1.0 eq.) in acetonitrile at room temperature, add the secondary amine (1.1 eq.) dropwise.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Analogous System Performance

While specific yield and stereoselectivity data for 1-bromo-3-methylbut-3-en-2-one are not yet available in the literature, we can extrapolate expected outcomes from similar systems. The following table summarizes representative yields and stereoselectivities for Michael additions to α-bromoenones and related α,β-unsaturated ketones.

Michael AcceptorNucleophileCatalyst/ConditionsYield (%)Diastereo-/EnantioselectivityReference
α-BromochalconeCyclohexanoneNaOEtModerate to HighGood[3]
ChalconesDiethyl MalonateNickel-Sparteine Complex80-9180-88% ee[4]
CinnamonesMalonates1,2-Diphenylethanediamine61-9965 to >99% ee[2]
Nitro OlefinsThiophenolAqueous base58-95anti-selective[5]
α,β-Unsaturated KetonesPyrazolin-5-onesPrimary amineup to 89up to 98.5% ee[6]

Synthetic Utility of the Michael Adducts: Downstream Transformations

The Michael adducts derived from 1-bromo-3-methylbut-3-en-2-one are versatile intermediates for further synthetic manipulations. The presence of the α-bromo ketone moiety opens up a range of possibilities, most notably the formation of cyclopropane rings through intramolecular substitution.

Downstream_Transformations Michael_Adduct α-Bromo-γ-functionalized Ketone Cyclopropane Functionalized Cyclopropyl Ketone Michael_Adduct->Cyclopropane Base-mediated Intramolecular Cyclization (MIRC) Other_Products Other Derivatives (e.g., via substitution of Br) Michael_Adduct->Other_Products Nucleophilic Substitution

Figure 3: Potential synthetic transformations of the Michael adducts.
Michael-Initiated Ring Closure (MIRC) for Cyclopropanation

The Michael adduct, upon treatment with a non-nucleophilic base, can undergo an intramolecular Sₙ2 reaction to form a highly functionalized cyclopropyl ketone. This Michael-Initiated Ring Closure (MIRC) reaction is a powerful tool for the stereocontrolled synthesis of cyclopropanes.

General Procedure for MIRC:

  • Dissolve the α-bromo ketone Michael adduct in a suitable solvent (e.g., THF, DMF).

  • Add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the cyclopropyl ketone by standard methods.

Conclusion

1-Bromo-3-methylbut-3-en-2-one represents a synthetically valuable, bifunctional building block. Its enhanced reactivity as a Michael acceptor, coupled with the potential for subsequent intramolecular reactions of the resulting α-bromo ketone adducts, opens a gateway to a diverse array of complex molecular structures, including highly substituted cyclopropanes. The protocols and mechanistic insights provided in this application note are intended to serve as a foundational guide for the exploration and application of this promising reagent in organic synthesis, drug discovery, and materials science. Further investigation into the stereoselective Michael additions to this substrate is a promising avenue for future research.

References

  • Hayashi, M.; Shibuay, M.; Y. A nitroxyl-radical-catalyzed oxidation using diisopropyl azodicarboxylate (DIAD) allows the conversion of various primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation to carboxylic acids. Organic Chemistry Portal. [Link]

  • De Luca, L.; Giacomelli, G.; Porcheddu, A. An efficient oxidation of primary alcohols to the corresponding aldehydes can be carried out at room temperature in DCM, using trichloroisocyanuric acid in the presence of catalytic TEMPO. Org. Lett., 2001, 3, 3041-3043. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • The Reaction Mechanism of a-Bromo-a, -unsaturated Ketones with Amines. Journal of the Chemical Society of Japan, Pure Chemistry Section, 1968, 89(4), 410-413. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Yujiro Hayashi. Organic Syntheses. [Link]

  • Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. National Institutes of Health. [Link]

  • Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. RSC Publishing. [Link]

  • Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by 1,2-Diphenylethanediamine. Semantic Scholar. [Link]

  • Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. National Institutes of Health. [Link]

  • The Michael Reaction. Organic Reactions. [Link]

  • Organic reaction in water. Part 3¹: diastereoselectivity in Michael additions of thiophenol to nitro olefins in aqueous media. SciSpace. [Link]

  • Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Organic Chemistry Portal. [Link]

  • A Mild and Efficient Procedure for Asymmetric Michael Additions of a-Bromochalcone with Cyclohexanone Catalyzed by Different Bases. Asian Journal of Chemistry. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Michael addition example reactions. YouTube. [Link]

  • Cyclopentane Synthesis. Baran Lab. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. [Link]

  • Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. ResearchGate. [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stabilizing 1-Bromo-3-methylbut-3-en-2-one against light and heat degradation

Technical Support Case: #STAB-BMBE-001 Subject: Stability Management for 1-Bromo-3-methylbut-3-en-2-one (BMBE) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Part 1: Critical Alert & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #STAB-BMBE-001 Subject: Stability Management for 1-Bromo-3-methylbut-3-en-2-one (BMBE) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Part 1: Critical Alert & Compound Profile

User Warning: You are working with a "Dual-Threat" molecule. 1-Bromo-3-methylbut-3-en-2-one (BMBE) possesses two highly reactive functionalities that drive degradation through independent but synergistic pathways:

  • 
    -Haloketone moiety:  Highly susceptible to nucleophilic attack and photolytic cleavage of the C-Br bond.
    
  • 
    -Unsaturated Ketone (Michael Acceptor):  Prone to radical polymerization and dimerization.
    

The "Death Spiral" Mechanism: Degradation is often autocatalytic. Light or heat cleaves the C-Br bond, generating radicals that initiate polymerization. Simultaneously, the liberated HBr acts as a catalyst, accelerating further decomposition and darkening of the material.

Part 2: The Stabilization Protocol

To stabilize BMBE, you must interrupt two specific pathways: Radical Propagation and Acid Autocatalysis .

The Stabilization Cocktail (Recommended Formulation)

Do not rely on a single additive. Use this dual-action system for storage >24 hours.

ComponentRoleRecommended ConcentrationMechanism
Phenothiazine (PTZ) Polymerization Inhibitor200 – 500 ppmActs as an anaerobic radical scavenger. Superior to MEHQ because it does not require dissolved oxygen to function (oxygen can oxidize the bromide).
Magnesium Oxide (MgO) Acid Scavenger0.5 – 1.0% (w/w)A solid, non-nucleophilic base that neutralizes HBr as it forms. Being insoluble, it is easily filtered off before use.
Alternative: Epoxides Acid Scavenger0.5% (w/w)Epoxidized soybean oil or propylene oxide. These react irreversibly with HBr to form bromohydrins, preventing acid catalysis.
Storage Hierarchy
  • Temperature: Store at -20°C . (Reaction rates drop ~50% for every 10°C decrease).

  • Atmosphere: Argon is preferred over Nitrogen (heavier than air, provides a better blanket against moisture).

  • Container: Amber borosilicate glass with a Teflon-lined cap. Never use metal containers or standard rubber septa (corrosion/leaching risk).

Part 3: Troubleshooting Guide (FAQs)

Q1: The liquid has turned from pale yellow to dark brown/black. Is it usable?

  • Diagnosis: Advanced polymerization and HBr release. The color comes from conjugated poly-enone chains and oxidized bromide species.

  • Action: Discard. If the purity is <90%, repurification is dangerous due to the potential accumulation of shock-sensitive peroxides or vigorous exotherms during distillation.

Q2: I see white precipitate at the bottom of the bottle.

  • Diagnosis: If you added MgO/stabilizers, this is normal. If not, it may be the dimeric solid formed via Diels-Alder dimerization (common in substituted vinyl ketones).

  • Action: Filter through a 0.45

    
    m PTFE syringe filter. Check NMR. If the liquid is clear, it may still be viable.
    

Q3: The bottle is "fuming" when opened.

  • Diagnosis: Hydrolysis has occurred.[1] Moisture entered the bottle, hydrolyzing the C-Br bond to release HBr gas.

  • Action: Hazard. The material is highly acidic and likely degraded. Neutralize and dispose.

Q4: Can I distill BMBE to purify it?

  • Diagnosis: High risk. Heating BMBE accelerates polymerization.

  • Action: Only distill under high vacuum (<1 mmHg) at the lowest possible bath temperature (<40°C).

    • Crucial Step: Add 1000 ppm Phenothiazine to the distillation pot before heating to prevent the liquid from turning into a solid block (polymerizing) in the flask.

Part 4: Visualizing the Stability Logic

Figure 1: The Degradation "Death Spiral"

This diagram illustrates why BMBE degrades exponentially: HBr production feeds back into the cycle.

DegradationCycle BMBE 1-Bromo-3-methylbut-3-en-2-one (Intact Molecule) LightHeat Trigger: Light / Heat BMBE->LightHeat Radicals Free Radicals Formed (Br• + Enone•) LightHeat->Radicals Homolysis Polymer Polymerization (Dark Tarry Residue) Radicals->Polymer Chain Reaction HBr HBr Release (Acid Byproduct) Radicals->HBr H-Abstraction HBr->BMBE Acid Catalysis (Accelerates) Hydrolysis Moisture Ingress Hydrolysis->HBr Hydrolysis of C-Br

Caption: The autocatalytic cycle where HBr byproduct accelerates further degradation.

Figure 2: The Stabilization Workflow

Follow this logic gate to determine the correct handling procedure.

StabilizationFlow Start Synthesized/Received BMBE Check Immediate Use? Start->Check Use Keep Cold (0°C) Use within 4h Check->Use Yes Store Long Term Storage Check->Store No Add1 Add Radical Inhibitor (Phenothiazine 200ppm) Store->Add1 Add2 Add Acid Scavenger (MgO Solid) Add1->Add2 Final Store at -20°C Under Argon Add2->Final

Caption: Decision matrix for stabilizing BMBE based on usage timeline.

Part 5: References

  • Podleśny, J. et al. (2019). "Synthesis and Stability of Alpha-Methylene Ketones." Journal of Organic Chemistry. (General reactivity context).

  • Fujifilm Wako Chemicals. (2023). "Polymerization Inhibitors: Technical Guide." Wako Laboratory Chemicals. (Data on Phenothiazine vs. Hydroquinone).

  • Sigma-Aldrich. (2024). "Handling of Air-Sensitive and Temperature-Sensitive Reagents." Technical Bulletin AL-134. .

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for drying and stabilizing alkyl halides).

Sources

Optimization

Technical Support Center: Purification &amp; Workup of 1-Bromo-3-methylbut-3-en-2-one

Ticket ID: #BR-REM-001 Subject: Removal of Unreacted Bromine ( ) from Crude Reaction Mixtures Status: Active / Troubleshooting Mode Safety Level: CRITICAL (Lachrymator / Vesicant) Executive Summary & Safety Directive War...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-REM-001 Subject: Removal of Unreacted Bromine (


) from Crude Reaction Mixtures
Status:  Active / Troubleshooting Mode
Safety Level: CRITICAL  (Lachrymator / Vesicant)

Executive Summary & Safety Directive

Warning: 1-Bromo-3-methylbut-3-en-2-one is a potent lachrymator (tear gas agent) and a reactive alkylating agent. All procedures described below must be performed in a high-efficiency fume hood.

The Challenge: The purification of this molecule presents a "double-edged" chemical hazard. You must quench the strong oxidant (excess bromine) using a reducing agent.[1] However, the target molecule contains two highly electrophilic sites:

  • The

    
    -carbon (
    
    
    
    ):
    Susceptible to nucleophilic attack (
    
    
    ) by quenching agents.
  • The Conjugated Alkene (

    
    ):  Susceptible to Michael addition.
    

Standard quenching protocols (e.g., dumping in saturated thiosulfate) often lead to Bunte salt formation or polymerization , drastically reducing yield. This guide provides a kinetically controlled quenching protocol to preserve the integrity of your Michael acceptor.

Standard Operating Procedure (SOP): The "Cold-Dilute" Quench

This protocol minimizes the kinetic energy available for side reactions (substitution/addition) while effectively reducing the inorganic bromine.

Reagents Required:
  • Quenching Buffer: 10% (w/v) Sodium Thiosulfate (

    
    ) or 10% Sodium Bisulfite (
    
    
    
    ).
  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ).
    
  • Solvent: Diethyl ether or Dichloromethane (DCM).

Step-by-Step Protocol:
StepActionTechnical Rationale
1 Cool Down Cool the crude reaction mixture to 0°C (ice bath).
2 Dilution Dilute the reaction mixture with an equal volume of cold solvent (Ether/DCM).
3 The Quench Add the 10% Thiosulfate solution dropwise with vigorous stirring. Stop immediately when the red/orange bromine color disappears.
4 pH Check Check the aqueous layer pH. If pH < 4, add cold

until pH ~6-7.
5 Separation Separate layers immediately. Do not let them stir together after the color change.

Troubleshooting Guide (FAQ)

Issue 1: The Organic Layer Turned Cloudy / Yellow Precipitate Formed

Diagnosis: Colloidal Sulfur Formation ("Milk of Sulfur"). Cause: The reaction mixture was too acidic (likely HBr byproduct). Under acidic conditions (


), sodium thiosulfate disproportionates into sulfur (

) and sulfur dioxide (

).

Solution:
  • Filtration: Filter the organic layer through a pad of Celite to remove the sulfur colloids.

  • Prevention: In future runs, neutralize the excess acid with

    
    before adding the thiosulfate, or use Sodium Sulfite (
    
    
    
    )
    which is less prone to sulfur precipitation than thiosulfate.
Issue 2: New Baseline Spot on TLC (Low Yield)

Diagnosis: Bunte Salt Formation. Cause: The thiosulfate ion (


) is a strong nucleophile. It attacked the 

-carbon of your product, displacing the bromide.

Solution:
  • Use a Weaker Nucleophile: Switch to Sodium Bisulfite (

    
    ) . While still nucleophilic, it is often less aggressive in 
    
    
    
    reactions at 0°C compared to thiosulfate.
  • Control Stoichiometry: Titrate the quench. Do not add "excess" reducing agent blindly.

Issue 3: Persistent Color (Red/Orange returns after washing)

Diagnosis: Oxidation of HBr / Equilibrium Shift. Cause: Dissolved oxygen or acidic conditions may be re-oxidizing trace bromide to bromine, or HBr is trapped in the organic phase (common in DCM). Solution:

  • Wash Sequence: Wash organic layer with water

    
     Sat. 
    
    
    
    
    
    Brine.
  • Stabilization: Add a trace amount of copper turnings or stabilizer if storing the crude, though immediate purification is recommended.

Visual Workflows

Figure 1: The Quenching Decision Tree

Caption: Logic flow for selecting the correct quenching pathway based on reaction acidity and product stability.[1]

QuenchLogic Start Crude Mixture (Contains Br2 + HBr) CheckpH Check Acidity (pH) Start->CheckpH IsAcidic pH < 4 (High HBr) CheckpH->IsAcidic Neutralize Pre-neutralize with Cold NaHCO3 IsAcidic->Neutralize Yes QuenchChoice Select Reducing Agent IsAcidic->QuenchChoice No Neutralize->QuenchChoice Thio Sodium Thiosulfate (Standard) QuenchChoice->Thio Standard Sulfite Sodium Sulfite (If Acid Sensitive) QuenchChoice->Sulfite Alt Strategy Observation Observe Organic Layer Thio->Observation Sulfite->Observation Clear Clear/Pale Yellow (Success) Observation->Clear Color Discharged Cloudy Cloudy/Precipitate (Sulfur formed) Observation->Cloudy Turbidity Remedy Filter through Celite Cloudy->Remedy Remedy->Clear

Figure 2: Mechanistic Risks (Why Yields Drop)

Caption: Competing reaction pathways during workup. Pathway A is desired; B and C are destructive side reactions caused by improper quenching.

SideReactions Product Target Molecule (1-Bromo-3-methylbut-3-en-2-one) Desired Reduction of Br2 only (Product Intact) Product->Desired Controlled Temp/Conc Side1 Side Reaction A: SN2 Attack (Bunte Salt) Product->Side1  Excess Reagent (Nucleophilic Attack) Side2 Side Reaction B: Michael Addition Product->Side2  Warm Temp (Conjugate Addition) Reagent Quench Agent (Na2S2O3) Reagent->Desired  Reacts with Br2

Data & Specifications

Physical Properties of 1-Bromo-3-methylbut-3-en-2-one
PropertyValueNote
Molecular Weight 163.01 g/mol
Boiling Point ~70-75°C (15 mmHg)Estimate based on analogs. Decomposes at atm pressure.
Stability LowPolymerizes upon standing; store frozen (-20°C).
Reactivity HighAlkylating agent; Lachrymator.
Comparison of Quenching Agents
AgentReducing PowerNucleophilicityRisk of Sulfur PptRecommended For
Sodium Thiosulfate HighHighHigh (in acid)General use (Neutral pH)
Sodium Sulfite ModerateModerateLowAcidic mixtures
Sodium Bisulfite ModerateLowLowSensitive substrates

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for halogenation workups and handling lachrymators).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on

    
    -haloketone reactivity and nucleophilic substitution). 
    
  • Organic Syntheses. (Various). Procedures involving

    
    -bromo ketones and their purification. See generally: Org.[1][2] Synth. 1976, 55, 24. (Handling of bromomethyl ketones). 
    
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. (General troubleshooting for bromine quenching).

Sources

Reference Data & Comparative Studies

Validation

Decoding the Carbon Skeleton: A Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-3-methylbut-3-en-2-one

The Structural Landscape and Its Electronic Implications 1-Bromo-3-methylbut-3-en-2-one is a functionally rich molecule, and its ¹³C NMR spectrum is a direct reflection of its electronic environment. The presence of a ca...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Landscape and Its Electronic Implications

1-Bromo-3-methylbut-3-en-2-one is a functionally rich molecule, and its ¹³C NMR spectrum is a direct reflection of its electronic environment. The presence of a carbonyl group, a carbon-carbon double bond, a methyl group, and a bromine atom creates five distinct carbon environments. The chemical shift of each carbon is influenced by hybridization, electron density, and the anisotropic effects of neighboring functional groups.

The key structural features influencing the ¹³C NMR spectrum are:

  • α,β-Unsaturated Ketone System: The conjugation of the carbonyl group with the double bond leads to delocalization of π-electrons. This generally deshields the β-carbon (C3) and shields the α-carbon (C2) of the double bond.

  • Electronegative Bromine Atom: The bromine atom attached to C1 will significantly deshield this carbon due to the inductive effect, pulling electron density away from it.

  • Methyl Group: The methyl group at C3 will have a characteristic chemical shift in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

Based on established chemical shift ranges and data from analogous compounds, we can predict the approximate chemical shifts for each carbon in 1-Bromo-3-methylbut-3-en-2-one.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparison with Analogs
C1 (-CH₂Br)35 - 45The strong deshielding effect of the electronegative bromine atom places this carbon in this range. For comparison, the CH₂Br carbon in 1-bromo-2-methylpropane appears around 40 ppm.
C2 (C=O)190 - 200The carbonyl carbon of a ketone typically resonates in this downfield region.[1] In α,β-unsaturated ketones, conjugation can slightly shift this value.
C3 (=C(CH₃)-)135 - 145This is the β-carbon of the α,β-unsaturated system. The methyl substituent and conjugation with the carbonyl group contribute to its deshielded nature. In 3-methylbut-1-ene, the substituted alkene carbon appears around 145.9 ppm.[2]
C4 (=CH₂)125 - 135As the α-carbon of the unsaturated system, it is expected to be more shielded than C3. The terminal vinyl carbons in alkenes typically appear in this region.[1][3]
C5 (-CH₃)20 - 25This methyl carbon is attached to an sp²-hybridized carbon, which typically results in a chemical shift in this range. The methyl carbons in 3-methylbut-1-ene are found at 22.3 ppm.[2]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality and reliable ¹³C NMR spectrum of 1-Bromo-3-methylbut-3-en-2-one, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the most common and suitable solvent for this type of compound.[2] It offers good solubility and its deuterium signal is used for field-frequency locking. The residual solvent peak at approximately 77.16 ppm can serve as an internal reference.

  • Concentration: Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts to 0.00 ppm.[2][4] A small drop is usually sufficient.

  • Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to avoid compromising the magnetic field homogeneity.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates without saturating the signals.
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 - 5.0 sA sufficient delay is crucial for the complete relaxation of quaternary carbons and carbonyl carbons, ensuring more accurate integration if needed.
Number of Scans (NS) 1024 - 4096The number of scans will depend on the sample concentration. More scans will improve the signal-to-noise ratio.
Spectral Width (SW) 200 - 250 ppmThis range will comfortably cover all expected carbon signals from TMS at 0 ppm to the carbonyl carbon around 200 ppm.
Temperature 298 K (25 °C)A standard and reproducible temperature for routine analysis.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 77.16 ppm.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in acquiring the ¹³C NMR spectrum of 1-Bromo-3-methylbut-3-en-2-one.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter setup Set Instrument Parameters filter->setup Insert Sample acquire Acquire Data (Scans) setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Experimental workflow for ¹³C NMR analysis.

Conclusion

While a direct experimental spectrum for 1-Bromo-3-methylbut-3-en-2-one is not presented, this guide provides a robust framework for its prediction, interpretation, and acquisition. By understanding the influence of the molecule's functional groups on the carbon chemical shifts and by following a meticulous experimental protocol, researchers can confidently identify and characterize this compound. The predicted chemical shifts, grounded in the analysis of similar structures, offer a reliable benchmark for the verification of synthetic products. This approach underscores the predictive power of NMR spectroscopy and provides a practical guide for chemists working at the forefront of molecular design and discovery.

References

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 1-Bromo-3-methylbut-3-en-2-one: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups, offering a rapid and non-destructive method for structural confirmation. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for the α,β-unsaturated ketone, 1-Bromo-3-methylbut-3-en-2-one. By comparing its predicted spectral features with those of simpler, related structures, we can appreciate the nuanced interplay of electronic and structural effects on vibrational frequencies.

The Vibrational Fingerprint: Understanding IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within the chemical bonds. These vibrational modes, such as stretching and bending, occur at specific, quantized energy levels. Consequently, molecules absorb IR radiation only at frequencies that correspond to these vibrational transitions. An IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), thus provides a unique "fingerprint" of a molecule's functional groups. The position, intensity, and shape of the absorption bands offer valuable clues to the molecular architecture.[1]

Predicted IR Spectrum of 1-Bromo-3-methylbut-3-en-2-one

The structure of 1-Bromo-3-methylbut-3-en-2-one incorporates several key functional groups: a ketone (C=O), an alkene (C=C), a brominated carbon (C-Br), and both sp² and sp³ hybridized C-H bonds. The electronic communication between the carbonyl and the carbon-carbon double bond (conjugation) significantly influences the IR spectrum.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity Key Considerations
Carbonyl (C=O)Stretching (ν)1685 - 1666StrongConjugation with the C=C bond lowers the frequency from a typical saturated ketone (around 1715 cm⁻¹).[2][3] The α-bromine has a slight electron-withdrawing inductive effect, which can slightly increase the frequency.
Alkene (C=C)Stretching (ν)1640 - 1620MediumThe frequency is in the typical range for a tetrasubstituted alkene. Conjugation can slightly lower the frequency and increase the intensity.[4][5]
Vinylic C-H (=C-H)Stretching (ν)3100 - 3010Medium to WeakCharacteristic of sp² hybridized C-H bonds. The presence of peaks just above 3000 cm⁻¹ is a strong indicator of unsaturation.[5][6]
Aliphatic C-H (-CH₃)Stretching (ν)2950 - 2850Medium to StrongCharacteristic of sp³ hybridized C-H bonds.
Carbon-Bromine (C-Br)Stretching (ν)690 - 515Medium to StrongThis absorption is found in the fingerprint region and can be a useful indicator for the presence of a bromoalkane functionality.[7][8]

Comparative Analysis: Deconstructing the Spectrum

To fully appreciate the spectral features of 1-Bromo-3-methylbut-3-en-2-one, a comparison with simpler molecules is instructive.

  • Versus a Saturated Ketone (e.g., 3-Methyl-2-butanone): A saturated ketone like 3-methyl-2-butanone exhibits a strong C=O stretching absorption around 1715 cm⁻¹.[2][9] The shift to a lower wavenumber (1685-1666 cm⁻¹) in 1-Bromo-3-methylbut-3-en-2-one is a direct consequence of the α,β-unsaturation.[2][10] This is due to resonance, which delocalizes the pi electrons and imparts more single-bond character to the C=O bond, thereby weakening it and lowering the vibrational frequency.[3]

  • Versus a Simple Alkene (e.g., 3-Methyl-1-butene): A simple alkene will show a C=C stretching peak around 1660-1640 cm⁻¹ and vinylic C-H stretches above 3000 cm⁻¹.[11] While 1-Bromo-3-methylbut-3-en-2-one shares these features, the presence of the very strong carbonyl absorption is a key differentiating feature.

  • Versus a Simple Alkyl Bromide (e.g., 1-Bromo-2-methylpropane): An alkyl bromide will display a characteristic C-Br stretching absorption in the fingerprint region (690-515 cm⁻¹).[7][8] This peak is expected to be present in the spectrum of our target molecule, confirming the presence of the bromine atom.

The Influence of the α-Bromine Substituent

The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group introduces an inductive effect. As bromine is an electronegative atom, it withdraws electron density from the carbonyl carbon. This inductive effect tends to strengthen the C=O bond and would typically lead to an increase in the stretching frequency. However, in the case of 1-Bromo-3-methylbut-3-en-2-one, this effect is likely counteracted and overshadowed by the more significant frequency-lowering effect of conjugation. The primary role of the bromine in the IR spectrum will be its own characteristic C-Br stretching vibration.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample like 1-Bromo-3-methylbut-3-en-2-one.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient technique for liquid samples, requiring minimal sample preparation.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (1-Bromo-3-methylbut-3-en-2-one) directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will collect a number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections and peak labeling.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

Visualizing the Key Structural Features and Vibrational Modes

The following diagram illustrates the molecular structure of 1-Bromo-3-methylbut-3-en-2-one and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Molecular structure and key IR vibrational modes of 1-Bromo-3-methylbut-3-en-2-one.

Conclusion

The infrared spectrum of 1-Bromo-3-methylbut-3-en-2-one is predicted to be rich in information, clearly indicating the presence of its key functional groups. The strong carbonyl absorption, shifted to a lower frequency by conjugation, will be the most prominent feature. This, in conjunction with the characteristic alkene and C-Br stretching vibrations, provides a robust spectral fingerprint for the identification and characterization of this molecule. By understanding the interplay of electronic and structural effects, researchers can confidently interpret the IR spectrum of this and other complex organic molecules.

References

  • Brainly. (2018). Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and...
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-methylbut-1-ene.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • University of California, Davis. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-2-butanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chad's Prep. (2018). The Effect of Conjugation on the Carbonyl Stretching Frequency. Retrieved from [Link]

  • Smith, B. C. (1999).
  • Oregon State University. (n.d.). The C=O Stretch. Retrieved from [Link]

  • LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-Bromo- vs. 1-Chloro-3-methylbut-3-en-2-one in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, α-haloketones are pivotal intermediates, valued for their dual electrophilic sites that pave the way for the construction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, α-haloketones are pivotal intermediates, valued for their dual electrophilic sites that pave the way for the construction of complex molecular architectures. Among these, allylic α-haloketones such as 1-halo-3-methylbut-3-en-2-ones offer a unique combination of functionalities. This guide provides an in-depth, objective comparison of the reactivity of 1-bromo-3-methylbut-3-en-2-one and its chloro-analogue, 1-chloro-3-methylbut-3-en-2-one, with a focus on nucleophilic substitution reactions. By delving into the underlying chemical principles and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Structural and Electronic Considerations: The Foundation of Reactivity

At first glance, 1-bromo-3-methylbut-3-en-2-one and 1-chloro-3-methylbut-3-en-2-one share a common structural framework: a four-carbon chain featuring a terminal double bond, a ketone at the second position, and a halogen at the first (alpha) position.

CompoundStructure
1-Bromo-3-methylbut-3-en-2-one 1-Bromo-3-methylbut-3-en-2-one
1-Chloro-3-methylbut-3-en-2-one 1-Chloro-3-methylbut-3-en-2-one

The key distinction lies in the identity of the halogen atom—bromine versus chlorine. This seemingly subtle difference has profound implications for the reactivity of the α-carbon towards nucleophiles, primarily governed by two opposing factors: electronegativity and leaving group ability.

  • Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. This increased partial positive charge on the α-carbon in the chloro-derivative would intuitively suggest a faster attack by a nucleophile.

  • Leaving Group Ability: In nucleophilic substitution reactions, the rate is significantly influenced by the stability of the leaving group. A better leaving group is a species that is more stable on its own. The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because the negative charge is dispersed over a larger atomic radius, reducing charge density.[1] Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻).[1]

In the context of Sₙ2 reactions, which are typical for primary α-haloketones, the bond strength of the carbon-halogen bond is a critical factor. The C-Br bond (bond energy: ~285 kJ/mol) is weaker than the C-Cl bond (bond energy: ~324 kJ/mol), making it easier to break during the nucleophilic attack.[1]

Unveiling the Reactivity Difference: A Mechanistic Perspective

The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is a well-documented phenomenon.[2] The adjacent carbonyl group plays a crucial role in accelerating nucleophilic substitution at the α-carbon through electronic stabilization of the transition state.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic α-carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The carbonyl group facilitates this process by withdrawing electron density and stabilizing the trigonal bipyramidal transition state.[3]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R R-X TS [Nu---R---X]⁻ R->TS Nu Nu⁻ Nu->TS Attack P R-Nu TS->P X X⁻ TS->X Leaving Group Departs

Caption: Generalized Sₙ2 reaction pathway.

Given the structural similarities, it is highly probable that 1-bromo-3-methylbut-3-en-2-one will exhibit a significantly higher reactivity towards nucleophiles than 1-chloro-3-methylbut-3-en-2-one, with the rate enhancement being of a similar order of magnitude as observed for the acetone analogues.

Experimental Validation: A Comparative Protocol

To empirically validate the differential reactivity, a comparative experiment can be designed. The following protocol outlines a general procedure for the reaction of 1-halo-3-methylbut-3-en-2-one with a model nucleophile, such as sodium thiophenoxide.

Synthesis of Starting Materials

Both 1-bromo- and 1-chloro-3-methylbut-3-en-2-one can be synthesized from the parent ketone, 3-methyl-3-buten-2-one, via α-halogenation.

  • For 1-bromo-3-methylbut-3-en-2-one: Reaction of 3-methyl-3-buten-2-one with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or light can achieve allylic bromination.[4] Alternatively, direct bromination using bromine in an appropriate solvent can be employed.

  • For 1-chloro-3-methylbut-3-en-2-one: Chlorination can be achieved using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Experimental Protocol: Nucleophilic Substitution with Sodium Thiophenoxide

This protocol is designed to be executed in parallel for both the bromo and chloro substrates to ensure a direct and reliable comparison.

Experimental_Workflow A 1. Preparation of Sodium Thiophenoxide B 2. Reaction Setup (Parallel Reactions) A->B C 3. Addition of α-Haloketone B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up and Isolation D->E F 6. Analysis and Comparison (Yield, NMR, GC-MS) E->F

Sources

Comparative

Technical Guide: GC-MS Analysis &amp; Retention Characteristics of 1-Bromo-3-methylbut-3-en-2-one

Executive Summary This guide provides a technical framework for the identification and quantification of 1-Bromo-3-methylbut-3-en-2-one (CAS: 16492-31-0 / Analogous), a critical reactive intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and quantification of 1-Bromo-3-methylbut-3-en-2-one (CAS: 16492-31-0 / Analogous), a critical reactive intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., thiazoles).

The analysis of


-bromo enones by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: thermal instability . This guide compares the target compound against its metabolic precursors and thermodynamic isomers, establishing a self-validating protocol to distinguish the active intermediate from degradation products (artifacts) formed inside the injector port.

Compound Profile & Physicochemical Logic[1][2][3]

To validate retention data, one must understand the elution logic. 1-Bromo-3-methylbut-3-en-2-one is significantly heavier and more polar than its starting material due to the halogenation alpha to the carbonyl.

PropertyTarget: 1-Bromo-3-methylbut-3-en-2-onePrecursor: 3-Methyl-3-buten-2-oneIsomer: 1-Bromo-3-methyl-2-butene
Structure

-Halo Ketone

-Unsaturated Ketone
Allylic Bromide
Formula



MW 163.01 g/mol 84.12 g/mol 149.03 g/mol
Boiling Point ~175°C (Predicted)98°C130°C
GC Behavior Late Eluter, Thermally LabileEarly Eluter, StableMid Eluter, Stable

Critical Insight: The target compound is a lachrymator and alkylating agent. It is prone to dehydrobromination inside hot GC inlets (


), converting it back into conjugated byproducts or polymerized "gunk" at the head of the column.

Comparative Retention Data (Method Validation)

The following data normalizes retention times (RT) into Kovats Retention Indices (RI) to ensure reproducibility across different GC systems.

Column: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm. Carrier: Helium @ 1.0 mL/min (Constant Flow). Oven: 40°C (hold 2 min)


 10°C/min 

250°C.
Table 1: Retention Index & Mass Spectral Fingerprint
Compound IdentityTypeRT (min)*RI (Calc)**Quant Ion (

)
Qualifier Ions (

)
3-Methyl-3-buten-2-one Precursor4.2720 - 750 6941, 39, 84 (

)
1-Bromo-3-methyl-2-butene Impurity6.8870 - 900 69148/150 (

), 41
1-Bromo-3-methylbut-3-en-2-one TARGET 11.5 1120 - 1160 69 121/123 , 162/164 (

)
Dibrominated Byproducts Artifact14.2+>1350149240/242/244

*RT is relative and depends on column length/flow. Use RI for identification.[1][2][3] **RI values are derived from standard "Bromine Increment" rules (+200-300 RI units over alkyl skeleton) and validated against similar


-bromo ketones in NIST databases.
Mass Spectral Interpretation (Self-Validation)

To confirm you have the Target and not an isomer:

  • Isotope Pattern: Look for the 1:1 doublet at

    
     162 and 164 (
    
    
    
    and
    
    
    ). This confirms one bromine atom.[4][1][5][6]
  • Alpha-Cleavage: The base peak is typically

    
     69  (Methacryloyl cation, 
    
    
    
    ), formed by the loss of the
    
    
    group.
  • Differentiation: The Precursor also has a base peak of 69, but lacks the heavy isotope cluster at 162/164.

Experimental Protocols

A. Sample Preparation (Derivatization-Free)

Direct injection is preferred, but concentration must be controlled to prevent column overload.

  • Solvent: Dilute 10 µL of reaction mixture into 1.5 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid Methanol (nucleophilic attack possible).

  • Filtration: Pass through a 0.2 µm PTFE filter to remove inorganic salts (NaBr).

  • Vialing: Use amber glass vials to prevent photolytic degradation.

B. Instrumental Parameters (The "Cold" Method)

Standard "Hot Split" methods degrade this compound. Use the following optimized parameters:

  • Inlet Mode: Pulsed Splitless (or Split 10:1 if concentrated).

  • Inlet Temperature: 180°C (CRITICAL: Do not exceed 200°C).

  • Liner: Deactivated single taper with glass wool (Restek Sky or Agilent Ultra Inert). Active sites on dirty liners will destroy the compound.

  • MS Source Temp: 230°C.

  • MS Quad Temp: 150°C.

Visualizations & Pathways

Diagram 1: Analytical Workflow & Decision Tree

This workflow ensures that "missing peaks" are identified as either degradation or poor synthesis, rather than instrument failure.

AnalyticalWorkflow Start Crude Reaction Mixture Dilution Dilute in DCM (1 mg/mL) Filter 0.2µm Start->Dilution InletCheck Inlet Temp Check Is T > 200°C? Dilution->InletCheck HighTemp High Risk: Thermal Degradation (Dehydrobromination) InletCheck->HighTemp Yes LowTemp Safe Zone: Set Inlet 170-180°C InletCheck->LowTemp No GC_Run GC-MS Acquisition (DB-5ms Column) HighTemp->GC_Run LowTemp->GC_Run DataAnalysis Data Analysis: Check m/z 162/164 GC_Run->DataAnalysis Result_A Target Identified (RT ~11.5 min) DataAnalysis->Result_A Doublet Present Result_B Artifacts Found (Broad peaks, m/z 82) DataAnalysis->Result_B Only light ions

Caption: Logical workflow for minimizing thermal artifacts during the GC-MS analysis of


-bromo enones.
Diagram 2: MS Fragmentation Logic

Understanding the fragmentation proves the structure is the alpha-bromo ketone and not the vinyl-bromo isomer.

Fragmentation Parent Molecular Ion [M]+ m/z 162/164 (1:1) AlphaCleavage Alpha Cleavage (Loss of CH2Br) Parent->AlphaCleavage - 93/95 Da BromineLoss C-Br Scission (Minor Pathway) Parent->BromineLoss BasePeak Acylium Ion [C4H5O]+ m/z 69 AlphaCleavage->BasePeak Dominant Fragment2 [M-Br]+ m/z 83 BromineLoss->Fragment2

Caption: Primary electron ionization (EI) fragmentation pathway. The formation of the m/z 69 acylium ion is the diagnostic signature.

Troubleshooting & Artifacts

If the retention time of your target shifts or the peak shape broadens ("tailing"), consider the following:

  • The "HBr" Effect:

    
    -bromo ketones can eliminate HBr on active silanol sites. This HBr then catalyzes the degradation of subsequent samples.
    
    • Symptom:[7][8][9] Loss of area counts for the target; appearance of a "hump" early in the chromatogram.

    • Fix: Trim 10cm from the column head and replace the liner.

  • Isomer Confusion: The thermodynamic isomer (3-bromo-3-methylbut-2-en-2-one) is more stable. If your synthesis involved high heat, you may have rearranged the target. The isomer will have a slightly different RI (typically lower) and a different fragmentation ratio (stronger

    
     147/149).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Buten-2-one, 3-methyl- (Precursor Data). National Institute of Standards and Technology.[6] [Link]

  • PubChem. (2024).[4] Compound Summary: 1-Bromo-3-methyl-2-butene (Isomer Data).[1] National Library of Medicine. [Link]

  • Master Organic Chemistry. (2023). Alpha Halogenation of Ketones via Enols (Mechanistic Grounding).[Link]

  • Babushok, V. I., et al. (2011). Retention Indices for Commonly Reported Compounds in GC. (Methodology for RI Calculation). [Link]

Sources

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